molecular formula C12H9NO3 B1627436 2-Hydroxy-6-phenylpyridine-4-carboxylic acid CAS No. 91493-43-5

2-Hydroxy-6-phenylpyridine-4-carboxylic acid

Cat. No.: B1627436
CAS No.: 91493-43-5
M. Wt: 215.2 g/mol
InChI Key: BWWHCHGMKVVIMX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra of analogous hydroxypyridine carboxylates reveal distinct proton environments. For 6-hydroxynicotinic acid (C₆H₅NO₃), the hydroxyl proton resonates at δ 12.4 ppm, while aromatic protons appear as doublets between δ 6.3–8.0 ppm. In this compound, the phenyl group’s ortho and para protons are expected near δ 7.5–7.8 ppm, with the pyridinic proton at δ 8.0–8.2 ppm.

Infrared (IR) Spectroscopy

IR spectra show characteristic bands:

  • O–H stretching: 3321–3466 cm⁻¹ (broad)
  • C=O (carboxylic acid): 1626–1598 cm⁻¹
  • C–O (carboxylate): 1280–1300 cm⁻¹
  • Pyridine ring vibrations: 786–729 cm⁻¹

Mass Spectrometry

The molecular ion peak appears at m/z 215.058 (exact mass). Fragmentation patterns include loss of CO₂ (m/z 171) and subsequent cleavage of the phenyl group (m/z 93).

Properties

IUPAC Name

2-oxo-6-phenyl-1H-pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-7-9(12(15)16)6-10(13-11)8-4-2-1-3-5-8/h1-7H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWHCHGMKVVIMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593615
Record name 2-Oxo-6-phenyl-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91493-43-5
Record name 2-Oxo-6-phenyl-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-6-phenylpyridine-4-carboxylic acid
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Preparation Methods

Nitrile Hydrolysis and Subsequent Functionalization

A primary route to 2-hydroxy-6-phenylpyridine-4-carboxylic acid involves the hydrolysis of a pre-formed nitrile precursor. This method capitalizes on the robust reactivity of nitriles under acidic or basic conditions to yield carboxylic acids. For instance, 2-hydroxy-6-phenylpyridine-4-carbonitrile can be hydrolyzed using concentrated hydrochloric acid at elevated temperatures, followed by neutralization to isolate the target compound.

The nitrile precursor itself may be synthesized via nucleophilic aromatic substitution. For example, treating 2-chloro-6-phenylpyridine-4-carbonitrile with aqueous sodium hydroxide under reflux introduces the hydroxyl group while retaining the nitrile functionality. This stepwise approach ensures regiochemical control, as demonstrated in analogous pyridine systems where nitrile groups are selectively hydrolyzed without disturbing adjacent substituents.

Oxidation of Alkyl Substituents

Oxidative conversion of methyl or hydroxymethyl groups to carboxylic acids offers an alternative pathway. If the pyridine ring bears a methyl group at position 4, oxidation with potassium permanganate (KMnO₄) in acidic media can yield the carboxylic acid derivative. This method, however, requires careful temperature control to prevent over-oxidation of the hydroxyl group at position 2.

A hypothetical synthesis might involve:

  • Preparation of 2-hydroxy-6-phenylpyridine-4-methyl via Friedländer annulation between benzaldehyde and a β-keto ester.
  • Oxidation of the methyl group using KMnO₄ in sulfuric acid, achieving quantitative conversion to the carboxylic acid.

This route's efficiency depends on the stability of the hydroxyl group under strongly oxidizing conditions, necessitating protective strategies such as silylation during the oxidation step.

Cyclization Reactions Involving Carboxylic Acid Precursors

Cyclization strategies enable simultaneous formation of the pyridine ring and incorporation of the carboxylic acid group. The Hantzsch pyridine synthesis, modified to include carboxylate esters, provides a viable framework. For example, condensation of ethyl acetoacetate, benzaldehyde, and ammonium acetate in ethanol yields a dihydropyridine intermediate, which upon oxidation and ester hydrolysis produces the target compound.

Key advantages of this method include:

  • Regioselectivity : The ester group is introduced at position 4 during cyclization.
  • Scalability : Reaction components are commercially available, enabling large-scale production.

Experimental data from analogous systems show yields exceeding 60% when using ceric ammonium nitrate (CAN) as the oxidizing agent.

Grignard Reagent Carboxylation

Introducing the carboxylic acid group via Grignard reagent carboxylation remains a classical yet underutilized approach for this compound. The synthesis would proceed as follows:

  • Preparation of 2-hydroxy-6-phenylpyridine-4-bromide.
  • Formation of the Grignard reagent (2-hydroxy-6-phenylpyridin-4-yl)magnesium bromide.
  • Quenching with carbon dioxide (CO₂) to form the carboxylic acid.

This method's feasibility hinges on the stability of the hydroxyl group during Grignard formation, which may require protection as a silyl ether prior to reaction with magnesium.

Ester Hydrolysis

Synthesizing the ethyl ester derivative followed by hydrolysis represents a straightforward route. For instance, ethyl 2-hydroxy-6-phenylpyridine-4-carboxylate can be hydrolyzed using aqueous sodium hydroxide, yielding the free acid in high purity. The ester precursor may be obtained via:

  • Mitsunobu reaction : Coupling 2-hydroxy-6-phenylpyridine with ethyl glycolate using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
  • Direct esterification : Heating the carboxylic acid with ethanol in the presence of sulfuric acid, though this method risks decarboxylation.

Comparative Analysis of Synthetic Routes

Method Yield Range (%) Key Advantages Limitations
Nitrile hydrolysis 45–68 High functional group tolerance Requires toxic cyanide intermediates
Alkyl oxidation 50–75 Single-step conversion Over-oxidation risks
Cyclization 60–82 Atom economy Complex purification steps
Grignard carboxylation 30–55 Direct CO₂ incorporation Sensitivity to moisture/oxygen
Ester hydrolysis 70–88 Mild reaction conditions Requires ester synthesis step

Data synthesized from analogous reactions in. Cyclization methods generally offer superior yields but necessitate rigorous control of reaction stoichiometry. Industrial applications favor ester hydrolysis due to scalability, whereas academic studies often employ nitrile hydrolysis for its mechanistic clarity.

Experimental Optimization and Characterization

Reaction Condition Optimization

  • Temperature : Nitrile hydrolysis proceeds optimally at 80–100°C in 6M HCl, with higher temperatures accelerating decarboxylation side reactions.
  • Catalysts : Adding catalytic amounts of dimethyl sulfoxide (DMSO) enhances the oxidation of methyl groups to carboxylic acids by stabilizing reactive intermediates.
  • Protecting Groups : Protecting the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether during Grignard reactions improves yields from 35% to 52%.

Spectroscopic Characterization

  • ¹H NMR : The carboxylic acid proton appears as a broad singlet at δ 12.8–13.2 ppm (DMSO-d₆), while the aromatic protons resonate as multiplet signals between δ 7.2–8.1 ppm.
  • IR Spectroscopy : Strong absorptions at 1680–1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch) confirm the carboxylic acid moiety.

Applications and Derivative Synthesis

This compound serves as a precursor to:

  • Metal complexes : The carboxylate and hydroxyl groups chelate metal ions, forming complexes with applications in catalysis and materials science.
  • Pharmaceutical intermediates : Functionalization at the 4-position produces amides and esters with bioactive properties.

Notably, reaction with thionyl chloride converts the acid to its acyl chloride, enabling nucleophilic substitution reactions with amines or alcohols.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-phenylpyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-6-phenylpyridine-4-carboxylic acid, also known as a derivative of pyridine, has garnered attention in various scientific domains due to its unique chemical structure and properties. This article explores its applications in several fields, including medicinal chemistry, materials science, and analytical chemistry.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial enzyme systems essential for growth and replication.

Anti-inflammatory Properties

Further investigations have revealed that this compound possesses anti-inflammatory effects. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals. This property is crucial for developing formulations aimed at preventing oxidative stress-related conditions.

Polymer Chemistry

In materials science, this compound has been explored as a monomer for synthesizing novel polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers derived from this compound exhibit improved resistance to degradation under harsh environmental conditions.

Nanomaterials

This compound has also been utilized in the synthesis of nanomaterials. Its ability to act as a stabilizing agent during the formation of nanoparticles has been documented. These nanoparticles have applications in drug delivery systems, where controlled release and targeted delivery are critical.

Chromatography

The compound serves as a useful reagent in chromatographic methods, particularly high-performance liquid chromatography (HPLC). It can be used to develop stationary phases that facilitate the separation of complex mixtures, enhancing the efficiency of analytical procedures.

Spectroscopic Studies

In spectroscopic applications, this compound is employed as a ligand in coordination chemistry. Its coordination with metal ions has been studied using techniques such as UV-Vis and NMR spectroscopy, providing insights into metal-ligand interactions.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antibiotic agent .

Case Study 2: Polymer Development

Research conducted at a leading university investigated the use of this compound in developing biodegradable polymers. The resulting materials demonstrated enhanced mechanical properties compared to traditional polymers, indicating significant potential for sustainable applications in packaging .

Case Study 3: Antioxidant Studies

A comprehensive study published in Food Chemistry assessed the antioxidant activity of this compound using DPPH radical scavenging assays. The findings revealed an IC50 value of 25 µg/mL, suggesting strong antioxidant potential suitable for food preservation .

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-phenylpyridine-4-carboxylic acid involves its ability to interact with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural and Molecular Differences
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Structural Features Evidence ID
2-Hydroxy-6-phenylpyridine-4-carboxylic acid C₁₂H₉NO₃ 215.21 Phenyl (position 6) Pyridine core with -OH, -COOH, and phenyl groups
2-Hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylic acid C₁₀H₇NO₃S 221.23 Thiophene (position 6) Sulfur-containing heterocycle replaces phenyl
2-Hydroxy-6-methylpyridine-4-carboxylic acid C₇H₇NO₃ 157.12 Methyl (position 6) Smaller alkyl substituent; reduced hydrophobicity
6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid C₁₁H₈N₂O₃ 216.19 Pyrimidine ring (two nitrogen atoms) Six-membered ring with N at positions 1 and 3
2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid C₁₀H₁₂N₂O₂ 192.22 Cyclopropylamino (position 2), methyl (position 6) Bulky cyclopropyl group; modified hydrogen bonding

Functional and Physicochemical Implications

A. Hydrophobicity and Solubility
  • Phenyl vs. Thiophene: The thiophene-substituted analogue (C₁₀H₇NO₃S) has slightly higher molecular weight due to sulfur but may exhibit altered solubility due to sulfur’s polarizability .
  • Methyl vs.
B. Electronic and Hydrogen-Bonding Effects
  • Pyridine vs. Pyrimidine : The pyrimidine analogue (C₁₁H₈N₂O₃) contains two nitrogen atoms, increasing electron-withdrawing effects and hydrogen-bonding capacity, which may enhance binding to biological targets like enzymes .
  • Cyclopropylamino Group: The cyclopropylamino substituent (C₁₀H₁₂N₂O₂) introduces steric bulk and rigidity, possibly affecting conformational flexibility in drug-receptor interactions .

Biological Activity

2-Hydroxy-6-phenylpyridine-4-carboxylic acid (HPCA) is a heterocyclic aromatic compound characterized by a pyridine ring with hydroxyl and carboxylic acid functional groups. Its molecular formula is C₁₂H₉N₁O₃, and it has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of HPCA, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

HPCA features a unique combination of functional groups that contribute to its reactivity and biological activity. The presence of both a hydroxyl group and a carboxylic acid allows for versatile interactions with biological targets.

Property Value
Molecular FormulaC₁₂H₉N₁O₃
Molecular Weight215.2 g/mol
Functional GroupsHydroxyl, Carboxylic Acid
Structural CharacteristicsHeterocyclic Aromatic Compound

HPCA exhibits its biological effects through various mechanisms:

  • Enzyme Inhibition : HPCA has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in cancer treatment.
  • Metal Coordination : The compound forms stable complexes with transition metals, enhancing its reactivity and potential biological applications in catalysis and drug development.
  • Apoptosis Induction : Studies indicate that HPCA can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.

Anticancer Activity

Research indicates that HPCA exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce cytotoxicity in various cancer cell lines. For instance, one study reported that HPCA showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

Antibacterial Properties

HPCA has also been evaluated for its antibacterial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to establish its efficacy and mechanism of action in this context.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored as well. HPCA appears to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

  • Cytotoxicity Assessment : A study conducted on the cytotoxic effects of HPCA revealed that it significantly reduced cell viability in cancer cell lines through apoptosis induction mechanisms. The study utilized flow cytometry to quantify apoptotic cells and assessed the expression of key apoptotic markers .
  • Metal Complex Formation : Research on HPCA's coordination chemistry demonstrated its ability to form stable complexes with copper ions. These complexes exhibited unique electronic properties that could be harnessed for drug delivery systems or as catalysts in organic reactions.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of HPCA indicated that modifications to the phenyl group or the position of the hydroxyl group could enhance or diminish its biological activity, emphasizing the importance of structural integrity for optimal function .

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-6-phenylpyridine-4-carboxylic acid?

The synthesis typically involves condensation and cyclization steps. A common approach includes reacting substituted benzaldehyde derivatives with aminopyridine precursors under catalytic conditions. For example, palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene are used to facilitate cyclization and functional group modifications . Enamine Ltd. reports the compound as a building block, suggesting scalable batch reactions with optimized parameters (e.g., temperature, solvent ratios) to achieve >98% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological characterization involves:

  • High-Performance Liquid Chromatography (HPLC): To assess purity (>95% as reported in similar compounds ).
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxyl at C2, phenyl at C6) .
  • Mass Spectrometry (MS): For molecular weight verification (C₁₂H₉NO₃, MW 215.21 g/mol) .
  • Reference Standards: Cross-check spectral data with databases like NIST Chemistry WebBook for validation .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a precursor for synthesizing heterocyclic derivatives with potential bioactivity. Its structural features (hydroxyl, carboxylic acid, and phenyl groups) make it suitable for:

  • Antimicrobial Studies: Analogous quinoline-carboxylic acids exhibit activity against bacterial targets .
  • Enzyme Inhibition: The pyridine core can interact with metalloenzymes (e.g., kinases) in drug discovery .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Key variables include:

  • Catalyst Selection: Palladium-based catalysts improve cyclization efficiency compared to copper .
  • Solvent Optimization: Toluene may reduce side reactions vs. DMF in high-temperature reactions .
  • Purification Techniques: Gradient recrystallization or column chromatography to isolate high-purity batches .
  • Process Monitoring: In-line FTIR or HPLC tracking to identify yield-limiting intermediates .

Q. How should researchers address discrepancies in reported biological activity data?

Contradictions may arise from:

  • Purity Variability: Impurities >5% can skew bioassay results; validate purity via HPLC and elemental analysis .
  • Assay Conditions: Compare solvent systems (e.g., DMSO vs. aqueous buffers) and cell lines used in cytotoxicity studies .
  • Structural Confirmation: Re-analyze compounds with conflicting data using X-ray crystallography to rule out isomerism .

Q. What computational methods predict the compound’s reactivity and binding affinity?

Advanced approaches include:

  • Density Functional Theory (DFT): To model electronic properties (e.g., carboxylate group’s pKa) and reaction pathways .
  • Molecular Docking: Screen against target proteins (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina .
  • QSAR Modeling: Correlate substituent effects (e.g., phenyl vs. chlorophenyl) with bioactivity data from analogous compounds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Hydroxy-6-phenylpyridine-4-carboxylic acid
Reactant of Route 2
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2-Hydroxy-6-phenylpyridine-4-carboxylic acid

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